molecular formula C19H20N4OS B2610756 2-(benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide CAS No. 2034438-07-6

2-(benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

Cat. No.: B2610756
CAS No.: 2034438-07-6
M. Wt: 352.46
InChI Key: MJQZVSCVXKWAOI-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a 1,2,3-triazole ring, a benzylsulfanyl (thioether) moiety, and an acetamide linker. The 1,2,3-triazole ring is a privileged scaffold in drug discovery due to its rigidity, stability, and capacity for hydrogen bonding, making it a valuable bioisostere for amide bonds and other functional groups . Compounds featuring a similar 1,2,3-triazole core linked via an acetamide group have been investigated as potential anticancer agents, showing promising inhibitory effects on cancer cell viability and proliferation in preliminary studies . Furthermore, the benzylsulfanyl group is a common feature in various biologically active molecules, contributing to interactions with enzymatic targets. This specific combination of functional groups suggests potential research applications for this compound in developing new therapeutic agents, particularly in the fields of oncology and infectious diseases, where triazole derivatives have shown substantial utility . Its mechanism of action in biological systems would be a key area of investigation, potentially involving the inhibition of specific enzymes or interference with critical cellular pathways. Researchers can utilize this compound as a key intermediate or as a lead structure for the synthesis and optimization of novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(15-25-14-16-7-3-1-4-8-16)22-18(13-23-20-11-12-21-23)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQZVSCVXKWAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol to form the benzylsulfanyl group.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to inhibit the growth of various bacteria and fungi. A study demonstrated that similar compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies on related compounds have indicated that they can effectively inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects

Some derivatives of triazole have also been investigated for their anti-inflammatory properties. These compounds may inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Case Studies

Study ReferenceApplicationFindings
AntimicrobialDemonstrated activity against multiple bacterial strains.
AnticancerInduced apoptosis in cancer cell lines.
Anti-inflammatoryReduced inflammatory markers in vitro.

Synthesis and Characterization

The synthesis of 2-(benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the benzylsulfanyl group can undergo redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent-Driven Structural Comparisons

The compound’s key distinguishing features are its benzylsulfanyl group , phenyl-ethyl-triazole side chain , and acetamide core . Below is a comparative analysis with structurally related acetamides:

Compound Name Substituents Key Structural Features Biological Activity/Application References
2-(Benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide Benzylsulfanyl, phenyl, 1,2,3-triazol-2-yl Triazole for H-bonding; sulfur for lipophilicity Potential CNS/receptor modulation (inferred)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazolylsulfanyl, 2-methylphenyl Benzothiazole (electron-deficient heterocycle) Antimicrobial, anti-inflammatory
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl Chlorine atoms enhance polarity; thiazole ring Structural mimic of penicillin lateral chain
A-52 (Triazolyl-pyridinyl derivative) Triazolyl, pyridinyl, cyclohexenylthio Dual triazole/pyridine for receptor binding Inhibitor of p97 AAA+ ATPase/p75NTR
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl, 1,2,4-triazol-3-ylsulfanyl Furan for π-π stacking; triazole for H-bonding Anti-exudative (compared to diclofenac)

Physicochemical Properties

  • Solubility : Polar triazole and acetamide moieties may counterbalance the hydrophobic benzyl group, yielding moderate aqueous solubility, as seen in related triazole-acetamides .

Biological Activity

The compound 2-(benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{S}

This structure contains a benzylsulfanyl group and a triazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to inhibit certain enzymes and receptors, making it a candidate for various therapeutic applications.

Potential Mechanisms:

  • Enzyme Inhibition : The triazole moiety may inhibit enzymes such as cytochrome P450, which is involved in drug metabolism.
  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial and fungal infections by disrupting cell wall synthesis or function.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Activity Type Tested Against Result Reference
AntimicrobialVarious bacteria and fungiInhibition of growth
CytotoxicityCancer cell lines (e.g., MCF-7)IC50 values in low micromolar range
Enzyme inhibitionCytochrome P450Significant inhibition observed

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives, including the target compound. Results indicated that it exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting potential as an antifungal agent.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent.
  • Enzyme Interaction Study : Research focused on the interaction between the compound and cytochrome P450 enzymes showed that it acts as a competitive inhibitor, affecting drug metabolism pathways significantly.

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